molecular formula C27H32N4O2 B2785025 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1115999-15-9

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2785025
CAS No.: 1115999-15-9
M. Wt: 444.579
InChI Key: HVQDVMJQVRODBL-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-ethylphenoxy group and a piperidine ring attached to a carboxamide group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 4-ethylphenoxy group. The piperidine ring is then attached via a carboxamide linkage. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(4-methylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
  • 1-[6-(4-chlorophenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

Uniqueness

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is unique due to the presence of the 4-ethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-3-21-9-11-24(12-10-21)33-26-17-25(29-19-30-26)31-15-13-23(14-16-31)27(32)28-18-20(2)22-7-5-4-6-8-22/h4-12,17,19-20,23H,3,13-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDVMJQVRODBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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